2-Naphthol-1,3,4,5,6,7,8-d7
Overview
Description
2-Naphthol-1,3,4,5,6,7,8-d7 is a deuterated compound related to 2-naphthol, a naphthalene derivative with a hydroxyl group at the second position. Deuterated compounds are often used in scientific studies to investigate reaction mechanisms and for tracing in complex chemical environments due to their unique properties.
Synthesis Analysis
The synthesis of 2-naphthol derivatives, including similar compounds, typically involves cycloaromatization and oxidation processes. For instance, Araki et al. (2014) described the synthesis of 1,7,8-trifluoro-2-naphthol starting from 4-bromo-1,2-difluorobenzene through a DMAP-catalyzed intramolecular cycloaromatization process (Araki, Katagiri, & Inoue, 2014).
Molecular Structure Analysis
The molecular structure of 2-naphthol derivatives often involves a naphthyl group with various substituents. For example, Surya et al. (2021) conducted X-ray and computational studies on aminoalkyl naphthols, providing insights into their molecular geometries and electronic structures (Surya, Harichandran, & Muthu, 2021).
Chemical Reactions and Properties
2-Naphthol and its derivatives participate in various chemical reactions, including cycloaromatization, oxidation, and coupling reactions. For example, Mishra and Moorthy (2016) showed that 1,2-naphthoquinones generated from 2-naphthols can be subjected to a cascade of reactions to afford diverse products (Mishra & Moorthy, 2016).
Scientific Research Applications
Synthesis of Spirocyclic Compounds and Regioisomeric Mixtures : It is useful for the palladium(II)-catalyzed oxidative dearomatization of free naphthols with two alkyne units (Gu et al., 2014).
Synthesis of Naphthyl Alkyl and Aryl Sulfides : This chemical is utilized in the synthesis of naphthyl alkyl and aryl sulfides (Nakazawa et al., 1989).
Fluorescent Probing in Micelles : It serves as a fluorescent probe to examine and quantify changes in hydrogen ion concentration in micelles formed by zwitterionic surfactants or anionic sodium dodecyl sulfate (Pedro et al., 2012).
Organic Synthesis for Benzyl Sulfides and Polycyclic Amines : 2-Naphthol and its derivatives, like 7-bromo-2-naphthol, are used in organic synthesis for preparing these compounds (Strada et al., 2019).
Advanced Exercise for Spectroscopic Structural Identification : The synthesis and resolution of atropisomeric 1,1'-bi-2-naphthol illustrate important concepts in organic chemistry, serving as an advanced exercise in spectroscopy (Mak, 2004).
Regioselective Arylation in Organic Synthesis : It is a product of regioselective arylation of biphenyl-2-ols, naphthols, and benzylic compounds under palladium catalysis (Satoh et al., 1998).
Development as Bioactive Compounds and Chiral Ligands : 2-Naphthols, including this variant, can be developed as bioactive compounds and chiral ligands for various synthetic purposes (Han et al., 2018).
Adsorption Studies with Graphene : It has a higher adsorption capacity on graphene at alkaline pH due to the higher pi-electron density of anionic 2-naphthol (Pei et al., 2013).
Study of Electronic Charge Distribution : Its electronic charge distribution correlates with measured pK values in water and allows for better delocalization of the oxygen charge within the ring (Agmon et al., 2002).
Formation of Conducting Polymer Films : Electrooxidation in acidic aqueous and organic media leads to functionalized polymer films with conducting properties and reversible redox systems (Pham et al., 1994).
Safety And Hazards
Future Directions
2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZRIHNYRIHIV-GSNKEKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583912 | |
Record name | (~2~H_7_)Naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthol-1,3,4,5,6,7,8-d7 | |
CAS RN |
78832-54-9 | |
Record name | (~2~H_7_)Naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78832-54-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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